Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)-4-fluorobenzoate

Description

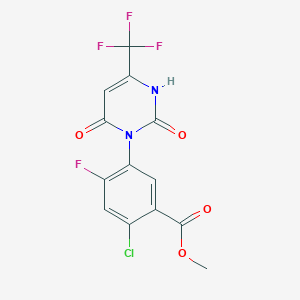

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)-4-fluorobenzoate is a synthetically derived small molecule characterized by a benzoate ester backbone fused with a dihydropyrimidinone ring. Key structural features include:

- A chlorine substituent at the 2-position of the benzoate ring.

- A fluorine atom at the 4-position of the benzoate ring.

- A trifluoromethyl (CF₃) group at the 4-position of the dihydropyrimidinone ring.

- A methyl ester group at the 1-position of the benzoate.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the electron-withdrawing chlorine and fluorine substituents may influence electronic distribution and binding interactions .

Properties

IUPAC Name |

methyl 2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF4N2O4/c1-24-11(22)5-2-8(7(15)3-6(5)14)20-10(21)4-9(13(16,17)18)19-12(20)23/h2-4H,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDKENOFGWLDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)-4-fluorobenzoate (CAS No. 855316-20-0) is a synthetic compound that has garnered attention for its potential biological activities. Its molecular structure suggests it may possess pharmacological properties, particularly in the realm of cancer treatment and hormonal regulation.

- Molecular Formula : C13H8ClF3N2O4

- Molecular Weight : 348.66 g/mol

- Structure : The compound features a pyrimidine ring and a benzoate moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of pyrimidine compounds often act as inhibitors of certain enzymes or receptors involved in disease processes.

Key Mechanisms:

- Hormonal Modulation : Similar compounds have been identified as antagonists of gonadotropin-releasing hormone (GnRH) receptors, which play a crucial role in reproductive hormone regulation. For instance, elagolix, a related compound, has shown efficacy in suppressing luteinizing hormone levels in clinical studies .

- Cytotoxicity Against Cancer Cells : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| GnRH Receptor Antagonism | Potent inhibition | |

| Cytotoxicity in Cancer Cells | Induces apoptosis | |

| Enzyme Inhibition | CYP3A4 inhibition |

Case Studies

- Endometriosis Treatment : The compound's structural analogs have been explored for their potential to treat endometriosis by acting as GnRH antagonists. Clinical trials have demonstrated significant reductions in pain symptoms and hormonal levels associated with this condition .

- Cancer Research : In vitro studies have shown that similar pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare the target compound with analogs reported in recent literature.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Benzoate Ring) | Dihydropyrimidinone Substituents | Key Functional Differences |

|---|---|---|---|

| Target Compound | 2-Cl, 4-F | 4-CF₃ | Enhanced polarity due to 4-F ; higher metabolic stability from CF₃ |

| Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate | 2-Cl, no F | 3-CH₃ , 4-CF₃ | Reduced polarity (lack of F); steric hindrance from 3-CH₃ may limit binding |

| 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one | Coumarin-linked | Tetrazole and pyrazolyl moieties | Fluorescence properties (coumarin); potential metal-binding via tetrazole |

Key Findings :

The trifluoromethyl group in both the target and compound enhances resistance to oxidative metabolism, a critical advantage in drug design .

Steric and Binding Implications :

- The 3-methyl group in the analog introduces steric bulk, which may reduce binding affinity to flat active sites (e.g., kinase pockets) compared to the more compact target compound .

- Coumarin-containing analogs () exhibit fluorescence, enabling applications in bioimaging, but their larger size limits blood-brain barrier penetration .

Thermodynamic Stability: Computational studies suggest the target compound’s 4-F and CF₃ groups stabilize the dihydropyrimidinone ring through intramolecular hydrogen bonding and hydrophobic interactions, respectively .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer : Optimize the reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize byproducts. Use column chromatography or recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) for purification. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against known standards .

- Data Note : Impurity profiles from related benzoate derivatives show that residual trifluoromethylpyrimidine intermediates (e.g., 2,6-dioxo-4-(trifluoromethyl)pyrimidine) are common contaminants; these can be quantified using LC-MS/MS .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine H/C NMR (DMSO-d6) for backbone verification and IR spectroscopy to confirm carbonyl (C=O, ~1640–1680 cm) and trifluoromethyl (C-F, ~1100–1200 cm) groups. Compare spectral data with structurally analogous compounds, such as 2-chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid .

- Contradiction Alert : Fluorine coupling in NMR may complicate peak assignment; use F NMR for unambiguous identification of CF groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.